

Application Note: GC-MS Analysis of Methyl p-tert-butylphenylacetate

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Compound of Interest

Compound Name: *Methyl p-tert-butylphenylacetate*

Cat. No.: B1297717

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Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of **Methyl p-tert-butylphenylacetate**, a common fragrance ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable for the analysis of this compound in various matrices, including cosmetic formulations and raw materials. This note includes protocols for sample preparation, instrument configuration, and data analysis, along with representative quantitative data and mass spectral information.

Introduction

Methyl p-tert-butylphenylacetate (CAS No. 3549-23-3) is a synthetic aroma chemical with a sweet, woody, and fruity odor profile.^{[1][2]} It is utilized in a variety of consumer products, including perfumes, soaps, and lotions. Accurate and robust analytical methods are essential for quality control, formulation development, and regulatory compliance to determine the concentration and purity of this fragrance compound. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the ideal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **Methyl p-tert-butylphenylacetate** due to its high resolution and sensitivity.^[3]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Three common methods are detailed below.

2.1.1. Liquid-Liquid Extraction (LLE) for Cosmetic Products (e.g., Lotions, Creams)

This method is suitable for extracting the analyte from complex matrices.

- Weigh 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.
- Add 10 mL of a suitable organic solvent such as methyl tert-butyl ether (MTBE) or dichloromethane.
- Add an internal standard (e.g., 100 μ L of a 1 mg/mL solution of deuterated **Methyl p-tert-butylphenylacetate** or a suitable analogue in the same solvent).
- Vortex the mixture for 5 minutes to ensure thorough extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic (upper) layer to a clean vial.
- If necessary, concentrate the extract under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the chosen solvent for GC-MS analysis.

2.1.2. Direct Dilution for Liquid Samples (e.g., Perfumes, Essential Oils)

For samples where the analyte is already in a relatively clean liquid matrix.

- Pipette 100 μ L of the liquid sample into a 10 mL volumetric flask.
- Add the internal standard.
- Dilute to the mark with a suitable solvent (e.g., ethanol or hexane).
- Transfer an aliquot to a GC vial for analysis.

2.1.3. Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles

This solvent-free technique is excellent for concentrating volatile analytes from either liquid or solid samples.

- Place a known amount of the sample (e.g., 0.5 g of a cream or 100 μ L of a liquid) into a 20 mL headspace vial and seal it.
- Add the internal standard.
- Place the vial in a heating block at a controlled temperature (e.g., 80°C) for a set equilibration time (e.g., 15 minutes).
- Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction time (e.g., 20 minutes).
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following parameters are a typical starting point and may require optimization based on the specific instrument and sample.

Parameter	Value
Gas Chromatograph	
Column	DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Inlet Temperature	250°C
Injection Mode	Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume	1 μ L
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Program	Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer	
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 40-450
Solvent Delay	3 minutes

Data Presentation

Quantitative Data

Quantitative analysis is typically performed by creating a calibration curve using standards of known concentrations. The data below is representative and should be generated for each specific analysis.

Analyte	Retention Time (min)	Quantitation Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Methyl p-tert-butylphenylacetate	~15.5	191	131	206 (M+)
Internal Standard	Varies	Varies	Varies	Varies

Mass Spectral Data

The mass spectrum of **Methyl p-tert-butylphenylacetate** is characterized by specific fragmentation patterns. The molecular ion (M+) is observed at m/z 206.

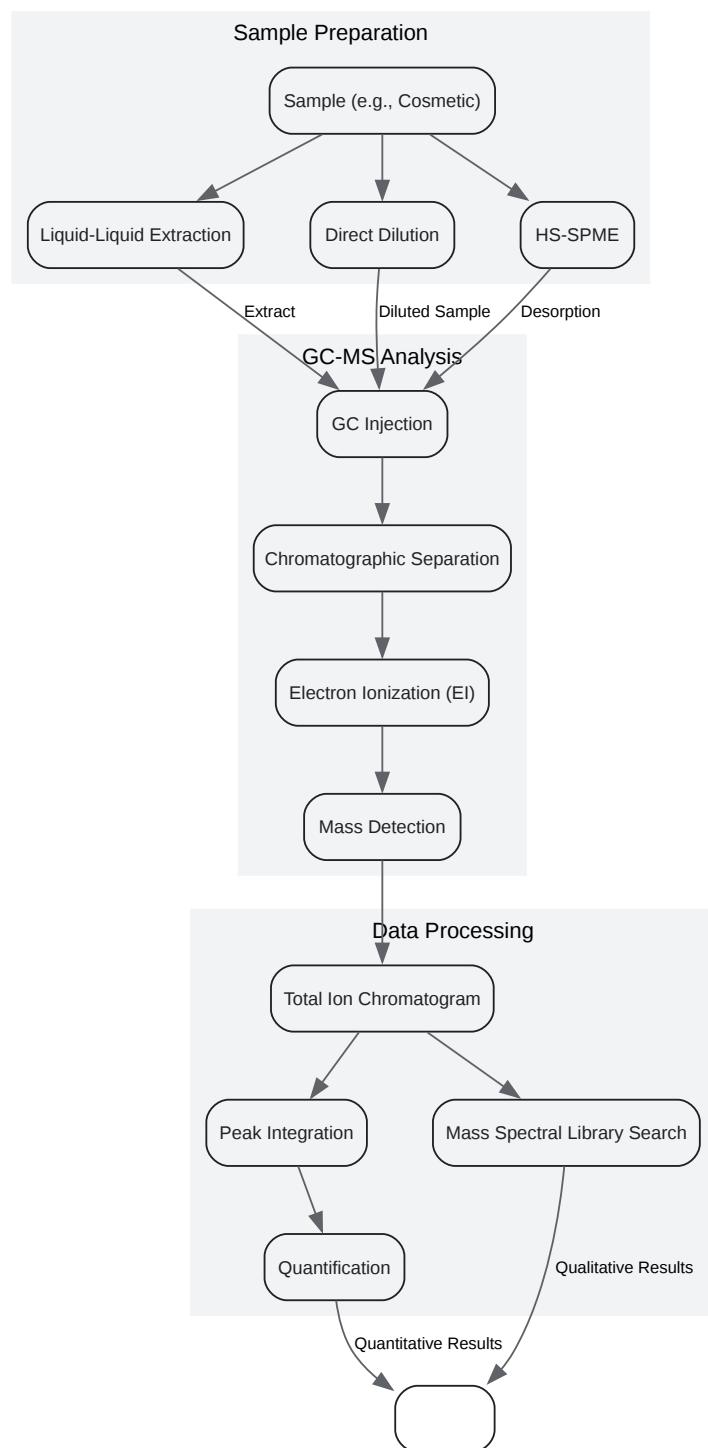
m/z	Relative Intensity (%)	Proposed Fragment
206	15	[M]+•
191	100	[M-CH ₃] ⁺
147	20	[M-COOCH ₃] ⁺
131	85	[M-CH ₂ COOCH ₃] ⁺
91	30	[C ₇ H ₇] ⁺ (Tropylium ion)
57	40	[C ₄ H ₉] ⁺

Note: Relative intensities are representative and can vary slightly between instruments. The most abundant fragment ion is typically m/z 191, resulting from the loss of a methyl group from the tert-butyl moiety.^[4] The fragment at m/z 131 corresponds to the loss of the entire acetate group.^[4]

Mandatory Visualizations

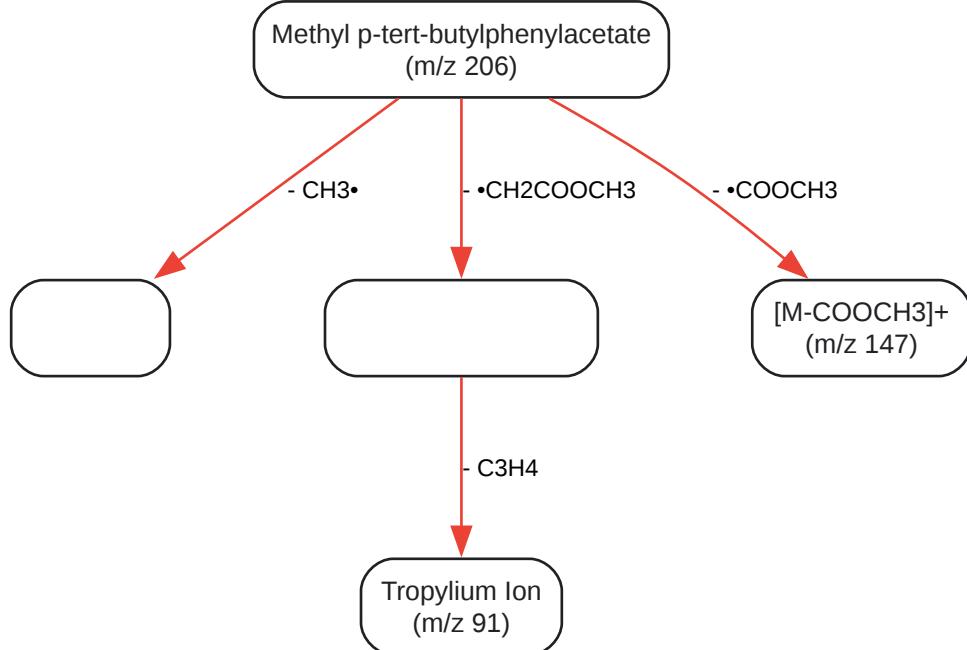
Experimental Workflow

GC-MS Analysis Workflow for Methyl p-tert-butylphenylacetate

[Click to download full resolution via product page](#)**Caption: Workflow for the GC-MS analysis of **Methyl p-tert-butylphenylacetate**.**

Fragmentation Pathway

Proposed EI Fragmentation of Methyl p-tert-butylphenylacetate



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Caption: Key fragmentation pathways for **Methyl p-tert-butylphenylacetate** in EI-MS.

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